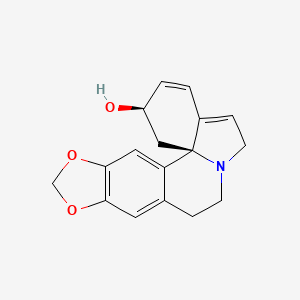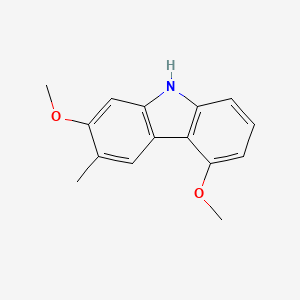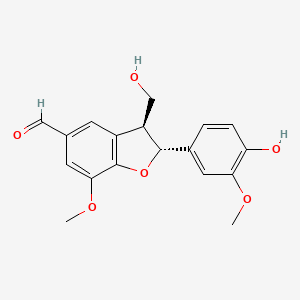
Ficusal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ficusal is a natural product found in Ficus microcarpa, Tarenna attenuata, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
Ficus species, particularly those belonging to the genus Ficus (Moraceae), have been traditionally used in treating diabetes and related chronic disorders. They contain bioactive metabolites such as flavonoids, phenolic acids, tannins, alkaloids, glycosides, coumarins, triterpenoids, sterols, and vitamin E, which have shown significant effects in enhancing insulin secretion and reducing blood glucose levels in various in vivo studies (Deepa, Sowndhararajan, Kim, & Park, 2018).
Pharmacological Properties
Ficus benghalensis and Ficus religiosa, abundant in Asian countries, have a wide range of phytoconstituents and pharmacological properties. They demonstrate antioxidant, antidiabetic, anti-inflammatory, anticancer, antitumor, antimutagenic, antimicrobial, hepatoprotective, wound healing, and other activities (Murugesu, Selamat, & Perumal, 2021).
Anticancer and Anti-Inflammatory Agents
Ficus species have been identified for their potential use in traditional medicine against malignant disease and inflammation. Chemical groups and compounds in Ficus species contribute to their anticancer and anti-inflammatory actions (Lansky, Paavilainen, Pawlus, & Newman, 2008).
Dietary and Ethnopharmacological Importance
Ficus species are widely used in diets and have significant ethnopharmacological importance. The overlap between dietary and medicinal uses of Ficus species suggests potential health benefits beyond their traditional medicinal properties (Shi et al., 2018).
Antibacterial and Anti-biofilm Activity
Ficus species, particularly Ficus sansibarica, have shown antibacterial activity and can inhibit the growth of Gram-positive microorganisms, suggesting their potential in treating infections associated with these organisms (Awolola et al., 2014).
Phytochemical, Pharmacological, and Toxicological Aspects
Ficus plants contain rich secondary metabolites and exhibit a range of pharmacological activities such as antioxidant, cytotoxic, antimicrobial, anti-inflammatory, antidiabetic, antiulcer, and anticonvulsant. These findings suggest their safety and potential as therapeutic agents (Salehi et al., 2020).
Contextual Learning in Education
Ficus carica has been used as a contextual learning approach in science education, particularly during the COVID-19 pandemic. This demonstrates the educational applications of Ficus species in enhancing scientific understanding (Juanda, Nasrudin, Nursamsika, & Utami, 2021).
Enhanced Shoot Multiplication in Propagation
Research on Ficus religiosa has developed protocols for enhanced shoot multiplication, demonstrating its potential in forestry and conservation efforts (Siwach & Gill, 2011).
Oxygen Molecule Evaluation
Studies have focused on evaluating the oxygen molecule in Ficus religiosa, suggesting its role in plant physiology and environmental biology (Tahakik & Awachar, 2017).
Eigenschaften
Produktname |
Ficusal |
|---|---|
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C18H18O6/c1-22-15-7-11(3-4-14(15)21)17-13(9-20)12-5-10(8-19)6-16(23-2)18(12)24-17/h3-8,13,17,20-21H,9H2,1-2H3/t13-,17+/m1/s1 |
InChI-Schlüssel |
FHRVWMUANLCTEE-DYVFJYSZSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)C=O |
Kanonische SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=O |
Synonyme |
ficusal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





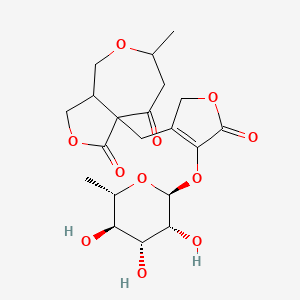
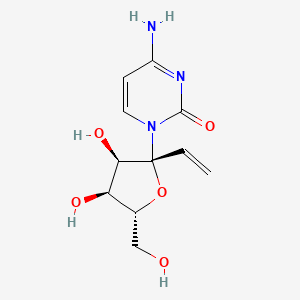
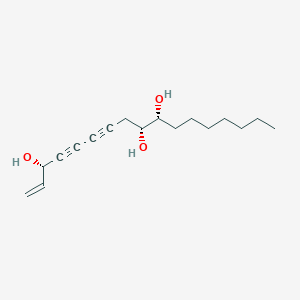
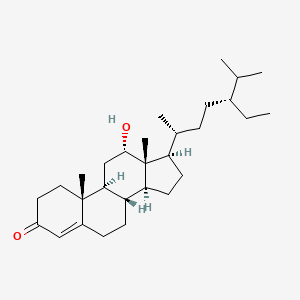
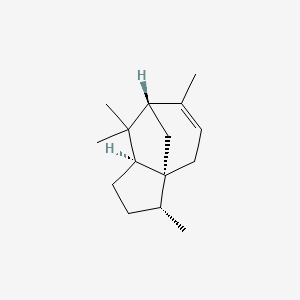
![Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1246809.png)
![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)

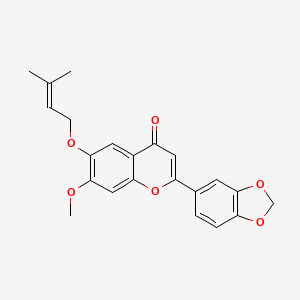
![[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone](/img/structure/B1246813.png)
